6-Amino-2-styrylsulfanyl-3H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-2-{[(E)-2-PHENYL-1-ETHENYL]SULFANYL}-4(3H)-PYRIMIDINONE is a heterocyclic compound that features a pyrimidinone core with an amino group at the 6-position and a phenyl-ethenyl-sulfanyl substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-2-{[(E)-2-PHENYL-1-ETHENYL]SULFANYL}-4(3H)-PYRIMIDINONE typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 6-position can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Attachment of the Phenyl-Ethenyl-Sulfanyl Group: The phenyl-ethenyl-sulfanyl substituent can be introduced through a series of coupling reactions, such as the Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-2-{[(E)-2-PHENYL-1-ETHENYL]SULFANYL}-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl-ethenyl-sulfanyl substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
6-AMINO-2-{[(E)-2-PHENYL-1-ETHENYL]SULFANYL}-4(3H)-PYRIMIDINONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-AMINO-2-{[(E)-2-PHENYL-1-ETHENYL]SULFANYL}-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-AMINO-2-({2-[(2,5-DICHLOROPHENYL)SULFANYL]ETHYL}SULFANYL)-4(3H)-PYRIMIDINONE: This compound features a similar pyrimidinone core with different substituents, leading to distinct chemical and biological properties.
Indole Derivatives: Compounds with an indole core, such as 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which exhibit various biological activities.
Uniqueness
6-AMINO-2-{[(E)-2-PHENYL-1-ETHENYL]SULFANYL}-4(3H)-PYRIMIDINONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C12H11N3OS |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
4-amino-2-[(E)-2-phenylethenyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11N3OS/c13-10-8-11(16)15-12(14-10)17-7-6-9-4-2-1-3-5-9/h1-8H,(H3,13,14,15,16)/b7-6+ |
InChI Key |
XPIRXVHKXUKITM-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/SC2=NC(=CC(=O)N2)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CSC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.